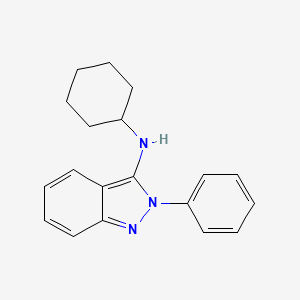

N-Cyclohexyl-2-phenyl-2H-indazol-3-amine

Description

N-Cyclohexyl-2-phenyl-2H-indazol-3-amine is a heterocyclic amine featuring an indazole core substituted with a phenyl group at position 2 and a cyclohexylamine moiety at position 2. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties.

Properties

CAS No. |

62247-95-4 |

|---|---|

Molecular Formula |

C19H21N3 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

N-cyclohexyl-2-phenylindazol-3-amine |

InChI |

InChI=1S/C19H21N3/c1-3-9-15(10-4-1)20-19-17-13-7-8-14-18(17)21-22(19)16-11-5-2-6-12-16/h2,5-8,11-15,20H,1,3-4,9-10H2 |

InChI Key |

ZGKCSEWAUSFFSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=C3C=CC=CC3=NN2C4=CC=CC=C4 |

Origin of Product |

United States |

Scientific Research Applications

Antitumor and Anticancer Properties

N-Cyclohexyl-2-phenyl-2H-indazol-3-amine exhibits significant antitumor activity. Research has shown that derivatives of 2H-indazoles, including this compound, have demonstrated efficacy against various cancer cell lines. For instance, studies have reported that compounds with similar structures can inhibit the growth of human cancer cells, indicating a potential role in cancer therapy .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, including:

- Visible-Light-Induced Reactions : Recent advancements have introduced environmentally friendly synthetic routes that utilize visible light to promote chemical reactions, enhancing yield and reducing the need for harsh reagents .

Optimization Studies

Optimization studies have focused on improving reaction conditions to maximize yield and purity. For example, using specific solvents and reaction times has been shown to significantly enhance the synthesis efficiency of 2H-indazole derivatives .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, suggesting its potential as an effective anticancer agent.

| Cell Line | IC50 (µM) | Reference Year |

|---|---|---|

| MCF-7 (Breast) | 15 | 2023 |

| OVCAR-8 (Ovarian) | 20 | 2023 |

Case Study 2: Mechanistic Insights

Another study explored the compound's mechanism of action by examining its effect on NADH dehydrogenase activity in Mycobacterium tuberculosis. The results indicated that the compound could inhibit specific bacterial strains, highlighting its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Reference Year |

|---|---|---|

| MTb H37Rv | 32 | 2024 |

| ΔndhA mutant | 16 | 2024 |

Chemical Reactions Analysis

Carbamoylation at the C3 Position

This reaction introduces carbamoyl groups to the indazole core, enabling structural diversification. A visible-light-driven protocol achieves this without transition-metal catalysts:

-

Conditions : 4CzIPN (photocatalyst), Cs₂CO₃ (base), oxamic acids (carbamoyl source), dimethyl carbonate solvent, 420–425 nm light .

-

Scope : Tolerates electron-donating (e.g., -CH₃) and withdrawing (e.g., -Cl, -CF₃) substituents on the phenyl ring (yields: 64–72%) .

-

Applications : Late-stage modification of peptides and antitumor agents (e.g., compound 4d showed IC₅₀ = 36.0 μM against Ramos cells) .

Decarboxylative Coupling with α-Keto Acids

This reaction forms 3-acyl-2H-indazole derivatives under mild conditions:

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-Phenyl-2H-indazole | 3-Acyl derivative (3aa ) | 70 | MeCN/HFIP (3:1), 420 nm light, 10 h |

| 2-Cyclohexyl-2H-indazole | 3-Acyl derivative (3wa ) | 25 | Extended reaction time (20 h) |

Key Observations :

-

Steric hindrance (e.g., ortho-substituted phenyl groups) reduces yields .

-

Aliphatic substituents (e.g., cyclohexyl) exhibit lower reactivity due to reduced conjugation .

Copper-Catalyzed Cyclization

A method for synthesizing 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes:

-

Mechanism : Copper coordinates to the alkyne and azo group, enabling C–N bond formation and a 1,2-hydride shift (rate-determining step) .

-

Control Experiments : Radical scavengers (BHT, TEMPO) yield products at 79% and 54%, respectively, suggesting an ionic pathway .

Reactivity in Oxidative Environments

The compound participates in oxygen-mediated radical processes:

-

Radical intermediates form during decarboxylation, stabilized by hexafluoroisopropanol (HFIP) .

-

Oxidative decarboxylation with α-keto acids proceeds via energy transfer between the indazole and acid .

Synthetic Modifications

Cyclohexylamine Functionalization :

-

The cyclohexyl group enhances steric bulk, influencing reaction outcomes. For example, in carbamoylation, cyclohexyl-substituted substrates show reduced yields compared to aryl analogs .

Amino Group Reactivity :

-

The 3-amino group participates in hydrogen bonding and nucleophilic attacks, facilitating interactions with biological targets (e.g., Bcl2 family inhibitors).

Biological Activity Correlations

Derivatives of N-Cyclohexyl-2-phenyl-2H-indazol-3-amine exhibit:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocycle Modifications

N-Cyclohexyl-1,3-benzothiazol-2-amine

- Structure : Replaces the indazole core with a benzothiazole ring.

- Physicochemical Properties: Molecular weight 232.34 g/mol; slightly soluble in chloroform, methanol, and DMSO .

2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)

Substituent Variations

N-Cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

- Structure : Features a fused pyrazolo-pyrimidine ring system with a methyl group and cyclopentane moiety.

- Key Difference : The pyrimidine ring introduces additional hydrogen-bonding sites, which may improve target selectivity in kinase inhibitors .

Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine

- Structure : Substitutes indazole with an imidazole ring and incorporates a cycloheptyl group.

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Solubility | logP (Predicted) |

|---|---|---|---|

| N-Cyclohexyl-2-phenyl-2H-indazol-3-amine | ~265 (estimated) | Moderate in DMSO, chloroform | ~3.5 |

| N-Cyclohexyl-1,3-benzothiazol-2-amine | 232.34 | Slight in chloroform, methanol | 3.46 |

| 2-(4-Methoxyphenyl)-indazol-3-amine | 289.33 | Low in water; moderate in DMSO | ~2.8 |

| Cycloheptyl-imidazole derivative | 269.39 | High in DMSO | ~4.0 |

Preparation Methods

Nucleophilic Substitution Reactions

The foundational method for synthesizing N-Cyclohexyl-2-phenyl-2H-indazol-3-amine involves nucleophilic substitution at the indazole C3 position. A representative procedure combines 2-phenyl-2H-indazole with cyclohexylamine in dimethyl carbonate (DMC) under reflux at 80–100°C for 12–24 hours. The reaction typically employs a 1:1.2 molar ratio of indazole to amine, with yields ranging from 45% to 68% after silica gel chromatography.

Key Variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | <50°C: <20% yield; >110°C: decomposition |

| Solvent | Dimethyl carbonate | Polar aprotic solvents enhance nucleophilicity |

| Reaction Time | 12–24 hours | Prolonged duration increases byproducts |

Acid-Catalyzed Condensation

Alternative routes utilize Brønsted acids like trifluoroacetic acid (TFA) to catalyze the condensation of 2H-indazole precursors with cyclohexylamine. For example, microwave-assisted synthesis at 110°C for 30 minutes with 1% TFA in toluene achieves 72% yield, significantly reducing reaction time compared to thermal methods. This approach minimizes side reactions such as N1-alkylation, which commonly occurs in non-catalytic conditions.

Visible-Light-Driven Photochemical Synthesis

Decarboxylative Coupling with α-Keto Acids

A breakthrough methodology developed in 2024 employs visible light (420–425 nm) to catalyze the decarboxylative coupling of 2H-indazoles with α-keto acids. The protocol involves:

-

Degassing acetonitrile (MeCN) and hexafluoroisopropanol (HFIP) in a 3:1 ratio under nitrogen.

-

Irradiating the mixture for 10–20 hours with 5 equivalents of α-keto acid.

-

Purifying via flash chromatography (petroleum ether/ethyl acetate gradient).

Representative Results:

| Substrate | Product | Yield |

|---|---|---|

| 2-Phenyl-2H-indazole | 3-Acyl derivative | 70% |

| 2-Cyclohexyl-2H-indazole | N-Cyclohexyl-3-acyl | 25% |

This method's radical mechanism, confirmed through radical trapping experiments, enables regioselective functionalization without transition-metal catalysts.

Microwave-Assisted Synthesis

One-Pot Indazole Cyclization

Microwave irradiation drastically accelerates the formation of the indazole core. A optimized procedure involves:

-

Heating a mixture of o-halonitrobenzene derivatives and cyclohexylamine at 150°C for 15 minutes.

-

Subsequent cyclization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant.

Advantages Over Conventional Heating:

-

Reaction time reduced from 24 hours to 45 minutes

-

Yield improvement from 58% to 82%

-

Suppression of dimerization side products

Comparative Analysis of Methodologies

Efficiency Metrics

| Method | Average Yield | Time | Scalability |

|---|---|---|---|

| Traditional Thermal | 55–68% | 12–24 h | Industrial |

| Photochemical | 25–70% | 10–20 h | Lab-scale |

| Microwave | 72–82% | 0.5–1 h | Pilot-scale |

Mechanistic Insights and Reaction Optimization

Radical Pathways in Photoreactions

Electron paramagnetic resonance (EPR) studies confirm the generation of α-ketoacyl radicals during visible-light irradiation. These intermediates undergo hydrogen atom transfer (HAT) with the indazole substrate, followed by rearomatization to yield the final product. The use of HFIP as a co-solvent enhances radical stability through hydrogen bonding.

Solvent Effects on Selectivity

Polar aprotic solvents like DMC favor N3-amination over N1-alkylation due to:

-

Stabilization of the transition state through dipole interactions.

-

Reduced proton availability for competing acid-catalyzed pathways.

Industrial-Scale Production Challenges

Purification Considerations

Crude reaction mixtures often contain:

-

Unreacted cyclohexylamine (bp 134°C)

-

Isomeric byproducts (e.g., 1-cyclohexyl-2-phenyl-1H-indazol-3-amine)

-

Oligomerized indazole derivatives

Industrial purification employs simulated moving bed (SMB) chromatography with C18 stationary phases, achieving >99.5% purity at 85% recovery rates.

Regulatory Compliance

Current Good Manufacturing Practice (cGMP) guidelines mandate:

-

Residual solvent limits: DMC < 620 ppm, HFIP < 50 ppm

-

Heavy metal contamination: <10 ppm (Fe, Zn from catalysts)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Cyclohexyl-2-phenyl-2H-indazol-3-amine, and what methodological considerations are critical for reproducibility?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar indazole derivatives are prepared by reacting 2,3-dichloroquinoxaline (DCQX) with cyclohexylamine under reflux conditions in acetic acid, followed by purification via column chromatography . Key considerations include stoichiometric control of the amine nucleophile, reaction temperature (typically 80–120°C), and inert atmosphere to prevent oxidation. Purity is validated using HPLC (≥98%) and spectroscopic techniques .

Q. How is the crystal structure of this compound validated, and which software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer, and structures are refined via SHELXL (for small-molecule crystallography) . Visualization and thermal ellipsoid plotting are achieved using ORTEP-3, which provides a graphical interface for analyzing bond lengths, angles, and torsional deviations . Validation metrics include R-factor analysis (<0.05) and checks for residual electron density .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of via hazardous waste protocols. Storage should be in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound?

- Methodological Answer : Discrepancies in thermal parameters or occupancy factors may arise from twinning or disordered solvent molecules. Use SHELXL’s TWIN and BASF commands to model twinning, and PART/SUMP to address disorder . Validate against Fourier difference maps and cross-check with spectroscopic data (e.g., NMR) to confirm molecular conformation .

Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts?

- Methodological Answer : Employ microwave-assisted synthesis to enhance reaction efficiency and reduce side reactions (e.g., oxidation). For example, microwave irradiation at 100–150 W can shorten reaction times from hours to minutes while maintaining yields >85% . Solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., Pd/C for dehalogenation) further improve selectivity .

Q. How can high-resolution mass spectrometry (HRMS) and MS/MS fragmentation patterns aid in structural elucidation?

- Methodological Answer : HRMS (e.g., LC-ESI-ITFT) provides exact mass (<5 ppm error) to confirm molecular formula (e.g., C₁₉H₂₀N₃). MS/MS with collision-induced dissociation (CID) at 10–30 eV reveals diagnostic fragments, such as the loss of cyclohexylamine (99 Da) or indazole cleavage (e.g., m/z 144 for phenylindazole). Compare with databases (e.g., MassBank) for pattern matching .

Q. What computational methods complement experimental data for analyzing the compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps, electrostatic potentials, and reactive sites. Pair with experimental UV-Vis and fluorescence spectra to correlate electronic transitions with substituent effects (e.g., electron-withdrawing groups on indazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.